physicochemical properties of 5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine
physicochemical properties of 5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine
An In-Depth Technical Guide to the Physicochemical Properties of 5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine
Introduction
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2][3] The specific substitution patterns on the thiadiazole ring critically modulate these activities and, just as importantly, define the molecule's physicochemical properties. These properties—such as solubility, ionization state (pKa), and lipophilicity (logP)—are the fundamental determinants of a compound's journey through biological systems, governing its absorption, distribution, metabolism, and excretion (ADME).
This technical guide provides a comprehensive physicochemical profile of 5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine . This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational data and detailed, field-proven experimental protocols to enable robust and reproducible characterization of this and structurally related compounds. The narrative emphasizes the causality behind experimental choices, reflecting a practical, application-focused perspective.
Molecular Identity and Structure
Accurate identification is the first step in any chemical analysis. The structural and molecular details for 5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine are foundational to interpreting all subsequent physicochemical data.
Caption: Chemical structure of 5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine.
Table 1: Molecular Identifiers and Core Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-amine | N/A |
| CAS Number | 30062-47-6 | [4] |
| Molecular Formula | C₅H₉N₃S₂ | [4] |
| Molecular Weight | 175.28 g/mol | [4] |
| Canonical SMILES | CC(C)SC1=NN=C(S1)N | N/A |
Predicted Physicochemical Characteristics
While experimental data is the gold standard, robust computational models provide valuable estimations for guiding experimental design. The following table summarizes key predicted properties for 5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine. Note that these are in silico predictions and require experimental validation.
Table 2: Summary of Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
|---|---|---|
| logP | 1.5 - 2.0 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 91.9 Ų | Suggests good potential for oral absorption (typically <140 Ų). |
| pKa (Most Basic) | 3.5 - 4.5 (Amine) | The primary amine is weakly basic; it will be partially protonated at physiological pH, influencing solubility and receptor interactions. |
| pKa (Most Acidic) | 8.0 - 9.0 (Thiadiazole N-H) | The thiadiazole ring may exhibit weak acidity, relevant at higher pH values. |
| Hydrogen Bond Donors | 1 (from -NH₂) | [5] |
| Hydrogen Bond Acceptors | 4 (from N, N, S) |[5] |
Aqueous Solubility Profile
Scientific Rationale: Aqueous solubility is a critical gatekeeper for bioavailability. A compound must dissolve in the gastrointestinal fluid to be absorbed. In early discovery, kinetic solubility is often prioritized over thermodynamic solubility. This is a pragmatic choice; the assay is high-throughput and mimics the rapid dissolution required after administration, where a supersaturated state can be pharmacologically beneficial. It uses a DMSO co-solvent, reflecting the common practice of solubilizing library compounds for screening.[6][7][8]
Experimental Protocol: High-Throughput Kinetic Solubility Assay
This protocol describes a standardized method for determining kinetic solubility using UV-Vis spectroscopy, suitable for early-stage compound assessment.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Calibration Curve: Create a series of standards by diluting the DMSO stock into a 50:50 mixture of acetonitrile and phosphate-buffered saline (PBS) at pH 7.4. This prevents precipitation of the standards.
-
Assay Plate Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well microplate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells, resulting in a final concentration of 100 µM with 1% DMSO. Perform this in triplicate.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours. This allows for the system to reach a state of meta-stable equilibrium where precipitation of insoluble compound can occur.
-
Precipitate Removal: Filter the plate using a solubility filter plate (e.g., Millipore MultiScreen) or centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet any precipitate.
-
Quantification: Transfer the clear supernatant to a UV-transparent 96-well plate. Measure the absorbance at a predetermined analytical wavelength (λ-max) and quantify the concentration against the calibration curve.
Caption: Workflow for the kinetic solubility determination assay.
Ionization Constant (pKa)
Scientific Rationale: The pKa value dictates the charge state of a molecule at a given pH. For 5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine, the primary amine group is expected to be basic, while the thiadiazole ring itself can exhibit weak acidity. This dual character makes pKa determination essential, as the ionization state profoundly impacts solubility, cell membrane permeability, and interactions with biological targets. Potentiometric titration is the benchmark method for pKa determination due to its accuracy and direct measurement principle.[9][10] For poorly soluble compounds, the use of an organic co-solvent (like methanol) is necessary to maintain solubility throughout the titration, with subsequent extrapolation back to aqueous pKa.[10]
Experimental Protocol: Potentiometric Titration with Co-Solvent
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).[11]
-
Sample Preparation: Accurately weigh the compound and dissolve it in a known ratio of methanol and water (e.g., 50:50 v/v) containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. The final analyte concentration should be around 1 mM.[11][12]
-
Titration (Basic pKa): Titrate the solution with a standardized solution of HCl (e.g., 0.1 M). Add the titrant in small, precise increments.
-
Titration (Acidic pKa): In a separate experiment, titrate the solution with a standardized solution of KOH (e.g., 0.1 M).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve (or the half-equivalence point). Specialized software is used to refine the pKa value and to extrapolate the apparent pKa (measured in the co-solvent) to the aqueous pKa using the Yasuda-Shedlovsky equation.
Lipophilicity (logP/logD)
Scientific Rationale: Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ADME properties. The partition coefficient (logP) measures the distribution of the neutral form of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase. The distribution coefficient (logD) is a pH-dependent version that accounts for both neutral and ionized species. The shake-flask method, though labor-intensive, remains the "gold standard" for its direct and unambiguous measurement of partitioning.[13][14][15]
Experimental Protocol: Shake-Flask Method for logD₇.₄
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate overnight. This ensures thermodynamic equilibrium between the solvent phases.
-
Compound Addition: Add a known amount of the test compound to a vial containing a precise volume of the pre-saturated PBS (e.g., 2 mL). The starting concentration should be quantifiable by the chosen analytical method.
-
Partitioning: Add an equal volume of pre-saturated n-octanol (2 mL) to the vial.
-
Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully withdraw an aliquot from each layer. Determine the concentration of the compound in both the aqueous phase (C_aq) and the n-octanol phase (C_oct) using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculation: Calculate logD using the formula: logD = log₁₀ (C_oct / C_aq) .
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